Cas no 2172533-19-4 (ethyl 3-amino-8,8-dimethyl-1-oxaspiro4.5decane-4-carboxylate)

ethyl 3-amino-8,8-dimethyl-1-oxaspiro4.5decane-4-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 3-amino-8,8-dimethyl-1-oxaspiro4.5decane-4-carboxylate
- 2172533-19-4
- EN300-1623598
- ethyl 3-amino-8,8-dimethyl-1-oxaspiro[4.5]decane-4-carboxylate
-
- インチ: 1S/C14H25NO3/c1-4-17-12(16)11-10(15)9-18-14(11)7-5-13(2,3)6-8-14/h10-11H,4-9,15H2,1-3H3
- InChIKey: TYXHNZFBUXPPKB-UHFFFAOYSA-N
- SMILES: O1CC(C(C(=O)OCC)C21CCC(C)(C)CC2)N
計算された属性
- 精确分子量: 255.18344366g/mol
- 同位素质量: 255.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.6Ų
- XLogP3: 2
ethyl 3-amino-8,8-dimethyl-1-oxaspiro4.5decane-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1623598-500mg |
ethyl 3-amino-8,8-dimethyl-1-oxaspiro[4.5]decane-4-carboxylate |
2172533-19-4 | 500mg |
$1165.0 | 2023-09-22 | ||
Enamine | EN300-1623598-5000mg |
ethyl 3-amino-8,8-dimethyl-1-oxaspiro[4.5]decane-4-carboxylate |
2172533-19-4 | 5000mg |
$3520.0 | 2023-09-22 | ||
Enamine | EN300-1623598-1000mg |
ethyl 3-amino-8,8-dimethyl-1-oxaspiro[4.5]decane-4-carboxylate |
2172533-19-4 | 1000mg |
$1214.0 | 2023-09-22 | ||
Enamine | EN300-1623598-100mg |
ethyl 3-amino-8,8-dimethyl-1-oxaspiro[4.5]decane-4-carboxylate |
2172533-19-4 | 100mg |
$1068.0 | 2023-09-22 | ||
Enamine | EN300-1623598-250mg |
ethyl 3-amino-8,8-dimethyl-1-oxaspiro[4.5]decane-4-carboxylate |
2172533-19-4 | 250mg |
$1117.0 | 2023-09-22 | ||
Enamine | EN300-1623598-50mg |
ethyl 3-amino-8,8-dimethyl-1-oxaspiro[4.5]decane-4-carboxylate |
2172533-19-4 | 50mg |
$1020.0 | 2023-09-22 | ||
Enamine | EN300-1623598-1.0g |
ethyl 3-amino-8,8-dimethyl-1-oxaspiro[4.5]decane-4-carboxylate |
2172533-19-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1623598-2500mg |
ethyl 3-amino-8,8-dimethyl-1-oxaspiro[4.5]decane-4-carboxylate |
2172533-19-4 | 2500mg |
$2379.0 | 2023-09-22 | ||
Enamine | EN300-1623598-10000mg |
ethyl 3-amino-8,8-dimethyl-1-oxaspiro[4.5]decane-4-carboxylate |
2172533-19-4 | 10000mg |
$5221.0 | 2023-09-22 |
ethyl 3-amino-8,8-dimethyl-1-oxaspiro4.5decane-4-carboxylate 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
ethyl 3-amino-8,8-dimethyl-1-oxaspiro4.5decane-4-carboxylateに関する追加情報
Exploring the Unique Properties and Applications of Ethyl 3-amino-8,8-dimethyl-1-oxaspiro4.5decane-4-carboxylate (CAS No. 2172533-19-4)
In the realm of organic chemistry and pharmaceutical research, ethyl 3-amino-8,8-dimethyl-1-oxaspiro4.5decane-4-carboxylate (CAS No. 2172533-19-4) has garnered significant attention due to its distinctive spirocyclic structure and versatile applications. This compound, characterized by its amino and ester functional groups, serves as a valuable intermediate in the synthesis of complex molecules. Researchers and industry professionals are increasingly exploring its potential in drug discovery, agrochemicals, and material science, aligning with the growing demand for innovative chemical building blocks.
The spirocyclic framework of this compound is particularly noteworthy. Spiro compounds, which feature two rings sharing a single atom, are known for their three-dimensional rigidity and ability to mimic bioactive conformations. This makes ethyl 3-amino-8,8-dimethyl-1-oxaspiro4.5decane-4-carboxylate a promising candidate for designing targeted therapeutics, especially in areas like central nervous system (CNS) disorders and anti-inflammatory agents. Recent studies highlight its role in modulating enzyme activity and receptor binding, topics frequently searched by academics and pharmaceutical developers.
From a synthetic perspective, the ethyl ester group in this compound offers excellent reactivity for further derivatization. Chemists often leverage this feature to create customized derivatives for specific applications. For instance, the amino group can undergo acylation or alkylation, while the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol. Such flexibility resonates with the current trend of green chemistry and atom-economical synthesis, which prioritize efficient and sustainable methods.
Beyond pharmaceuticals, ethyl 3-amino-8,8-dimethyl-1-oxaspiro4.5decane-4-carboxylate has potential in agrochemical research. Its structural motifs are being investigated for pesticide and herbicide development, addressing global challenges like crop resistance and environmental sustainability. This aligns with frequent searches on next-generation agrochemicals and biodegradable solutions, reflecting broader societal concerns about food security and ecological impact.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are essential for characterizing this compound’s purity and stability. These methods are often queried by quality control professionals and researchers aiming to optimize synthetic protocols. Additionally, the compound’s solubility and thermal stability data are critical for industrial-scale production, a topic of interest for process chemists and manufacturing specialists.
In conclusion, ethyl 3-amino-8,8-dimethyl-1-oxaspiro4.5decane-4-carboxylate (CAS No. 2172533-19-4) exemplifies the intersection of structural innovation and practical utility. Its relevance to drug discovery, agrochemicals, and material science underscores its importance in contemporary research. As the scientific community continues to explore spirocyclic compounds and multifunctional intermediates, this compound is poised to remain a focal point of cutting-edge investigations.
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